molecular formula C19H16Cl3FN2 B8289250 3-(8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-2-propyn-1-amine dihydrochloride CAS No. 81078-50-4

3-(8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-2-propyn-1-amine dihydrochloride

Cat. No. B8289250
M. Wt: 397.7 g/mol
InChI Key: ICNPPFQYUGOKOJ-UHFFFAOYSA-N
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Patent
US04549988

Procedure details

A mixture of 1.3 g (2.9 mmoles) of 8-chloro-5-(1-phthalimido-2-propyn-3-yl)-1-(2-fluorophenyl)-3H-2-benzazepine, 50 ml of ethanol and 10 ml of 40% aqueous methylamine was stirred at room temperature for 1 hr. The mixture was poured into ice water and extracted with ether. The ether solution was dried over anhydrous sodium sulfate and concentrated at reduced pressure to dryness. The residue was dissolved in an excess of ethanolic hydrogen chloride and the resulting salt precipitated by the addition of ether to give an off-white solid, mp 211°-216° C. Recrystallization from a mixture of methanol and ether gave gray needles, mp 216°-218° C. dec.
Name
8-chloro-5-(1-phthalimido-2-propyn-3-yl)-1-(2-fluorophenyl)-3H-2-benzazepine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:33]=[CH:32][C:5]2[C:6]([C:18]#[C:19][CH2:20][N:21]3C(=O)C4=CC=CC=C4C3=O)=[CH:7][CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[F:17])[C:4]=2[CH:3]=1.CN>C(O)C>[ClH:1].[ClH:1].[Cl:1][C:2]1[CH:33]=[CH:32][C:5]2[C:6]([C:18]#[C:19][CH2:20][NH2:21])=[CH:7][CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[F:17])[C:4]=2[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
8-chloro-5-(1-phthalimido-2-propyn-3-yl)-1-(2-fluorophenyl)-3H-2-benzazepine
Quantity
1.3 g
Type
reactant
Smiles
ClC1=CC2=C(C(=CCN=C2C2=C(C=CC=C2)F)C#CCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in an excess of ethanolic hydrogen chloride
CUSTOM
Type
CUSTOM
Details
the resulting salt precipitated by the addition of ether
CUSTOM
Type
CUSTOM
Details
to give an off-white solid, mp 211°-216° C
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of methanol and ether
CUSTOM
Type
CUSTOM
Details
gave gray needles, mp 216°-218° C. dec.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.Cl.ClC1=CC2=C(C(=CCN=C2C2=C(C=CC=C2)F)C#CCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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